3,4-Dihydromanzamine A
Descripción
3,4-Dihydromanzamine A is a β-carboline alkaloid first isolated from the Okinawan marine sponge Amphimedon sp. . Structurally, it features a partially saturated β-carboline core, which differentiates it from fully aromatic manzamine derivatives. This compound has demonstrated diverse bioactivities, including:
- Antiparasitic activity: IC50 values of 4.44 µg/mL against Trypanosoma brucei brucei and 7.02 µg/mL against Plasmodium falciparum .
- Antibacterial activity: Effective against Sarcina lutea and Corynebacterium xerosis .
- Cytotoxic effects: Moderate activity against leukemia (P388) and human epidermoid carcinoma (KB) cell lines .
Propiedades
Fórmula molecular |
C36H46N4O |
|---|---|
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
(1R,2R,4R,5Z,12R,13S,16Z)-25-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H46N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-15,24,26,30,34,38,41H,2-3,5-6,10-12,16-23,25H2/b4-1-,13-7-/t26-,30-,34+,35-,36-/m0/s1 |
Clave InChI |
GILIOBQLHZOVPZ-MKYGIPPKSA-N |
SMILES isomérico |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NCCC7=C6NC8=CC=CC=C78 |
SMILES canónico |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NCCC7=C6NC8=CC=CC=C78 |
Sinónimos |
3,4-dihydromanzamine A |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Features
Key structural distinctions among manzamine derivatives include oxidation states, substitutions (e.g., hydroxyl, N-oxide, epoxide groups), and saturation of the β-carboline core. These modifications critically influence bioactivity (Table 1).
Table 1: Structural Comparison of Manzamine Derivatives
Bioactivity Comparison
Antiparasitic Activity
- This compound : Exhibits moderate activity against T. brucei and P. falciparum (IC50 ~4–7 µg/mL) .
- Zamamidine C: Shows superior antitrypanosomal activity (IC50 13.8 µg/mL against T. brucei) and antimalarial effects .
- Manzamine A N-oxide: Less potent than its non-oxidized counterpart, with IC50 >10 µg/mL against Leishmania donovani .
Cytotoxicity
- This compound N-oxide : Lower cytotoxicity (IC50 >1600 µg/mL against Vero cells) compared to Manzamine A (IC50 1.5 µg/mL) .
- Zamamidine A and B : Selective cytotoxicity against P388 murine leukemia (IC50 ~14 µg/mL) but inactive against KB cells .
- 3,4-Dihydromanzamine J N-oxide : Potent inhibition of KB cells (IC50 ~3.7 µg/mL), attributed to the N-oxide moiety .
Antimicrobial Activity
Mechanistic Insights
- N-Oxide and Epoxide Moieties: The presence of an N-oxide (e.g., in 3,4-Dihydromanzamine J N-oxide) enhances antitrypanosomal activity by improving target binding . Epoxide groups (e.g., in Zamamidine C) contribute to cytotoxicity via DNA alkylation .
- Hydroxylation: 8-Hydroxymanzamine A shows improved antimalarial activity (IC50 0.91 µg/mL against P. falciparum) compared to non-hydroxylated analogs, likely due to increased solubility and target affinity .
Q & A
Basic Research Questions
Q. What are the primary biological targets and antiviral mechanisms of 3,4-Dihydromanzamine A?
- Answer: this compound exhibits inhibitory activity against the Hepatitis C Virus (HCV) NS3-4A protease-helicase complex. It interacts with the protease domain by forming hydrogen bonds with the His57 residue, which is critical for catalytic activity. Additionally, its helicase inhibition is enhanced in the full-length NS3 protein due to domain-domain synergy. Researchers should prioritize enzyme inhibition assays (e.g., fluorescence-based protease activity assays) and molecular docking studies to validate these targets .
Q. What standard methodologies are used to evaluate the inhibitory potency of this compound against viral enzymes?
- Answer:
- Enzyme Activity Assays: Use fluorogenic substrates (e.g., FRET-based assays) to measure protease inhibition. Helicase activity can be assessed via ATPase or RNA unwinding assays.
- Binding Studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd).
- Structural Analysis: X-ray crystallography or cryo-EM resolves binding modes, as demonstrated in studies identifying interactions with His57 .
Advanced Research Questions
Q. How can researchers address contradictions between this compound’s weak protease binding and strong helicase inhibition in full-length NS3-4A?
- Answer: The apparent discrepancy arises from interdomain communication in the full-length NS3 protein. Experimental approaches include:
- Comparative Studies: Test isolated protease/helicase domains versus full-length NS3-4A to assess domain-specific effects.
- Mutagenesis: Introduce mutations (e.g., His57Ala) to disrupt hydrogen bonding and measure activity changes.
- Kinetic Analysis: Use stopped-flow assays to evaluate how protease domain presence alters helicase ATPase kinetics. These methods reconcile functional data with structural insights .
Q. What strategies validate hydrogen bonding interactions between this compound and viral enzyme residues like His57?
- Answer:
- X-ray Crystallography: Resolve co-crystal structures of this compound bound to NS3 protease to visualize hydrogen bond networks.
- Site-Directed Mutagenesis: Replace His57 with non-polar residues (e.g., alanine) and measure IC50 shifts in inhibition assays.
- Computational Simulations: Molecular dynamics (MD) simulations predict stability of hydrogen bonds under physiological conditions. These approaches confirm mechanistic hypotheses derived from initial docking studies .
Q. How should researchers design experiments to assess this compound’s selectivity against related viral enzymes (e.g., SARS-CoV-2 PL<sup>pro</sup>)?
- Answer:
- Panel Screening: Test the compound against a panel of viral proteases/helicases (e.g., HCV NS3, SARS-CoV-2 PL<sup>pro</sup>, Zika NS3) to identify off-target effects.
- Structural Alignment: Compare binding pockets of target and non-target enzymes using tools like PyMOL or Clustal Omega.
- Cellular Models: Use replicon systems or viral infection assays to confirm selectivity in a physiological context. Reference proteomics databases (e.g., UniProt) to ensure enzyme homology accuracy .
Data Analysis & Reproducibility
Q. What best practices ensure reproducibility in studies involving this compound?
- Answer:
- Raw Data Management: Archive kinetic data (e.g., progress curves, IC50 calculations) in repositories like Zenodo or Figshare.
- Positive Controls: Include known inhibitors (e.g., Telaprevir for HCV protease) in every assay batch.
- Statistical Validation: Apply ANOVA or Student’s t-test to confirm significance across replicates. Detailed protocols should align with FAIR data principles .
Conflict Resolution & Peer Review
Q. How can conflicting reports about this compound’s efficacy be resolved during peer review?
- Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC50 values, binding constants) to identify outliers or methodological biases.
- Collaborative Replication: Partner with independent labs to validate key findings using shared reagents.
- Transparent Reporting: Disclose assay conditions (e.g., buffer pH, enzyme purity) that may influence results. Journals increasingly require raw data submission for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
